molecular formula C32H62O4 B12654758 Diisodecyl dodecanedioate CAS No. 63003-35-0

Diisodecyl dodecanedioate

Cat. No.: B12654758
CAS No.: 63003-35-0
M. Wt: 510.8 g/mol
InChI Key: PJCONQOGIAEZNN-UHFFFAOYSA-N
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Description

Diisodecyl dodecanedioate is an ester compound derived from dodecanedioic acid and isodecyl alcohol. It is known for its excellent emollient properties, making it a valuable ingredient in cosmetic formulations. The compound is characterized by its ability to soften and smooth the skin, promote the formation of intimate mixtures between immiscible liquids, and reduce surface tension in cosmetic products .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diisodecyl dodecanedioate is synthesized through the esterification of dodecanedioic acid with isodecyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale esterification reactors. The process includes the purification of the ester product through distillation or other separation techniques to achieve high purity and yield. The use of organic solvents and alkali solutions can further enhance the purification process .

Chemical Reactions Analysis

Types of Reactions: Diisodecyl dodecanedioate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Esterification: Dodecanedioic acid and isodecyl alcohol in the presence of a catalyst (e.g., sulfuric acid) under reflux conditions.

    Hydrolysis: Acidic or basic conditions to break the ester bond, yielding dodecanedioic acid and isodecyl alcohol.

    Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the ester to form dicarboxylic acids.

    Reduction: Reducing agents such as lithium aluminum hydride can reduce the ester to primary alcohols.

Major Products Formed:

    Hydrolysis: Dodecanedioic acid and isodecyl alcohol.

    Oxidation: Dicarboxylic acids.

    Reduction: Primary alcohols.

Scientific Research Applications

Diisodecyl dodecanedioate has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of diisodecyl dodecanedioate involves its interaction with lipid bilayers in biological membranes. The compound integrates into the lipid bilayer, enhancing membrane fluidity and stability. This interaction can influence various cellular processes, including signal transduction and membrane transport. The molecular targets include membrane proteins and lipid molecules, which are crucial for maintaining cellular integrity and function .

Comparison with Similar Compounds

Uniqueness: Diisodecyl dodecanedioate stands out due to its superior emollient properties and its ability to form stable emulsions in cosmetic formulations. Its biodegradability and low toxicity make it an environmentally friendly alternative to other plasticizers and lubricants.

Biological Activity

Diisodecyl dodecanedioate (DIDDA) is a diester derived from dodecanedioic acid and is commonly used in various applications, particularly in cosmetics and as a plasticizer. This article provides a comprehensive overview of the biological activity associated with DIDDA, focusing on its safety profile, potential toxicity, and biological functions based on diverse research findings.

This compound has the molecular formula C32H62O4C_{32}H_{62}O_4 and a molecular weight of 518.84 g/mol. It is characterized by its high lipophilicity, which influences its absorption and distribution in biological systems. The chemical structure allows for various interactions within biological environments, impacting its biological activity.

Biological Functions

DIDDA exhibits several biological functions, primarily related to its use in cosmetic formulations and as a plasticizer. The following key activities have been identified:

  • Skin Conditioning Agent : DIDDA functions as an emollient, providing moisture and improving skin texture in cosmetic products.
  • Plasticizer : It enhances the flexibility and workability of polymers, making it valuable in various industrial applications.

Safety Profile

The safety assessment of DIDDA has been conducted by the Cosmetic Ingredient Review (CIR) Expert Panel. The findings indicate that DIDDA is generally recognized as safe for use in cosmetic products when used at appropriate concentrations. Key points from the safety assessment include:

  • Dermal Absorption : Studies suggest low dermal absorption rates for long-chain diesters like DIDDA, indicating minimal systemic exposure through skin contact .
  • Toxicity Studies : Acute and subchronic toxicity studies have shown no significant adverse effects at relevant exposure levels. For instance, subchronic oral toxicity studies indicated that DIDDA does not exhibit harmful effects when ingested over extended periods .

1. Toxicological Assessments

A detailed review of toxicological data reveals the following insights:

Study TypeFindings
Acute Oral ToxicityNo significant toxicity observed
Dermal IrritationMild irritation potential; generally safe
Reproductive ToxicityNo adverse effects noted

2. In Vitro Studies

In vitro assays have been employed to assess the potential endocrine-disrupting effects of DIDDA. A study evaluated its impact on human cell lines using reporter gene assays, which indicated no significant endocrine activity compared to known phthalates . This positions DIDDA as a safer alternative to some traditional plasticizers.

Properties

CAS No.

63003-35-0

Molecular Formula

C32H62O4

Molecular Weight

510.8 g/mol

IUPAC Name

bis(8-methylnonyl) dodecanedioate

InChI

InChI=1S/C32H62O4/c1-29(2)23-17-11-9-15-21-27-35-31(33)25-19-13-7-5-6-8-14-20-26-32(34)36-28-22-16-10-12-18-24-30(3)4/h29-30H,5-28H2,1-4H3

InChI Key

PJCONQOGIAEZNN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCOC(=O)CCCCCCCCCCC(=O)OCCCCCCCC(C)C

Origin of Product

United States

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